molecular formula C12H14O3 B7892227 2-(Cyclopropylmethoxy)-3-methylbenzoic acid

2-(Cyclopropylmethoxy)-3-methylbenzoic acid

Cat. No.: B7892227
M. Wt: 206.24 g/mol
InChI Key: NCJQWLYRJPUION-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a cyclopropylmethoxy group attached to the second carbon of the benzoic acid ring and a methyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-methylbenzoic acid.

    Formation of Cyclopropylmethanol: Cyclopropylmethanol is prepared separately through the reaction of cyclopropylmethyl bromide with a suitable base.

    Esterification: The cyclopropylmethanol is then esterified with 3-methylbenzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester intermediate.

    Hydrolysis: The ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid derivatives.

    Reduction: Formation of cyclopropylmethoxybenzyl alcohol or cyclopropylmethoxybenzaldehyde.

    Substitution: Introduction of halogen, nitro, or other substituents on the benzene ring.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung epithelial cells, which plays a key role in the pathogenesis of pulmonary fibrosis . The compound achieves this by reducing the phosphorylation levels of Smad2/3, thereby attenuating the EMT process.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Similar in structure but with additional difluoromethoxy group.

    2-(Cyclopropylmethoxy)benzoic acid: Lacks the methyl group at the third position.

    3-Methylbenzoic acid: Lacks the cyclopropylmethoxy group.

Uniqueness

2-(Cyclopropylmethoxy)-3-methylbenzoic acid is unique due to the presence of both the cyclopropylmethoxy and methyl groups, which confer specific chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-3-2-4-10(12(13)14)11(8)15-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJQWLYRJPUION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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